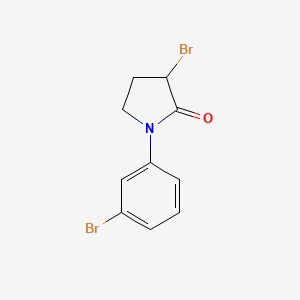

3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(3-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2NO/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPLZPNTZCHOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 1 3 Bromophenyl Pyrrolidin 2 One

Strategies for Pyrrolidinone Ring Construction

The formation of the 1-(3-bromophenyl)pyrrolidin-2-one (B1268650) core is a critical first step. Several modern synthetic strategies can be employed to construct this N-aryl lactam, including multicomponent reactions, cyclization reactions, and ring contraction or expansion methods.

Multicomponent Reaction Approaches to Pyrrolidinone Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of N-aryl pyrrolidinone scaffolds, MCRs can bring together three or more reactants to rapidly assemble the desired heterocyclic core.

One such approach involves the reaction of anilines, aldehydes, and a suitable C4-building block. For instance, a one-pot synthesis of substituted 3-pyrrolin-2-ones has been reported using anilines, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) in the presence of citric acid under ultrasound irradiation. nih.govwikipedia.org This methodology could be adapted for the synthesis of a precursor to 1-(3-bromophenyl)pyrrolidin-2-one by employing 3-bromoaniline (B18343) as the amine component. The resulting 3-pyrrolin-2-one could then be subjected to reduction to yield the saturated pyrrolidinone ring.

Another versatile MCR is the copper-catalyzed three-component assembly of an α-diazo ester, an imine, and an alkene or alkyne to form substituted pyrrolidines with high diastereoselectivity. nih.gov An imine formed from 3-bromoaniline could potentially be used in such a reaction, followed by oxidation of the pyrrolidine (B122466) to the corresponding lactam.

The following table summarizes representative multicomponent reaction strategies applicable to the synthesis of N-aryl pyrrolidinone precursors.

| Reactants | Catalyst/Conditions | Product Type | Potential Application for Target Compound |

| Aniline (B41778), Aldehyde, Diethyl acetylenedicarboxylate | Citric acid, Ultrasound | Substituted 3-pyrrolin-2-one | Use of 3-bromoaniline, followed by reduction of the double bond. |

| α-Diazo ester, Imine, Alkene/Alkyne | Copper(I) salts | Substituted pyrrolidine | Formation of a pyrrolidine with a 3-bromophenyl group, followed by oxidation. |

Cyclization Reactions for Pyrrolidinone Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrrolidinones. These methods can be broadly categorized into intramolecular and intermolecular approaches.

A direct and classical method for the synthesis of N-aryl pyrrolidinones is the reaction of an aniline with γ-butyrolactone or its derivatives. This reaction typically requires high temperatures to drive the condensation and cyclization. The use of 3-bromoaniline in this reaction would directly yield 1-(3-bromophenyl)pyrrolidin-2-one.

Another prominent cyclization strategy is the reductive amination of diketones. The reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with an aniline in the presence of a reducing agent can lead to the formation of N-aryl pyrrolidines. nih.govnih.gov Subsequent oxidation would then yield the desired pyrrolidinone. Iridium-catalyzed transfer hydrogenation has been shown to be effective for this transformation. nih.govnih.gov

Transition metal-catalyzed reactions have also emerged as powerful tools for the synthesis of N-aryl heterocycles. Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides can produce N-aryl-2-allyl pyrrolidines, which can be further modified. organic-chemistry.org Additionally, palladium-catalyzed α-arylation of N-Boc-pyrrolidine provides a route to 2-aryl pyrrolidines, which could be precursors to N-aryl systems. researchgate.netscilit.com

The table below outlines various cyclization strategies for the formation of the 1-(3-bromophenyl)pyrrolidin-2-one scaffold.

| Reactants | Catalyst/Reagents | Reaction Type | Product |

| 3-Bromoaniline, γ-Butyrolactone | Heat | Condensation/Cyclization | 1-(3-bromophenyl)pyrrolidin-2-one |

| 2,5-Hexanedione, 3-Bromoaniline | Iridium catalyst, Formic acid | Reductive Amination | 1-(3-bromophenyl)-2,5-dimethylpyrrolidine |

| γ-(N-(3-bromophenyl)amino)alkene, Vinyl bromide | Palladium catalyst | Carboamination | N-(3-bromophenyl)-2-allylpyrrolidine |

| N-(3-bromophenyl)propynamide | Phenyliodine(III) diacetate, LiBr | Intramolecular Cyclization/Halogenation | 3-Bromo-quinolin-2-one |

It is noteworthy that intramolecular cyclization of N-arylpropynamides can lead to halogenated quinolin-2-ones, which, while not directly forming a pyrrolidinone, showcases the utility of cyclization in constructing halogenated N-aryl heterocycles. researchgate.net

Ring Contraction and Expansion Methods for Pyrrolidinone Derivatives

Skeletal rearrangement strategies, such as ring contraction and expansion, offer alternative pathways to pyrrolidinone derivatives. A recently developed method involves the oxidative rearrangement of N-H piperidines to pyrrolidines using PhI(OAc)2. researchgate.netdntb.gov.ua While this has been demonstrated for N-H piperidines, its application to N-aryl systems would require further investigation. A selective synthesis of pyrrolidin-2-ones from N-substituted piperidines has also been reported, involving a cascade reaction that could potentially be adapted for N-aryl substrates. researchgate.netnih.gov

A photo-promoted ring contraction of pyridines with silylborane has been shown to afford pyrrolidine derivatives. nih.gov This method, however, would necessitate the subsequent formation of the lactam and the introduction of the N-(3-bromophenyl) group.

| Starting Material | Reagents/Conditions | Product Type | Applicability Notes |

| N-Substituted piperidine | Oxidant and additive | Pyrrolidin-2-one | Adaptation to N-aryl piperidines would be necessary. |

| Pyridine | Silylborane, Light | Pyrrolidine derivative | Requires further functionalization to obtain the target compound. |

Regioselective Bromination of the Pyrrolidinone Core at C-3

Once the 1-(3-bromophenyl)pyrrolidin-2-one scaffold is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-3 position, which is alpha to the carbonyl group.

N-Bromosuccinimide (NBS)-Mediated Bromination Protocols

N-Bromosuccinimide (NBS) is a widely used reagent for the alpha-bromination of carbonyl compounds, including lactams. wikipedia.orgslideshare.netmasterorganicchemistry.com The reaction can proceed via either a radical or an acid-catalyzed pathway. For the α-bromination of a pyrrolidinone, an acid-catalyzed mechanism is generally preferred to ensure regioselectivity at the carbon adjacent to the carbonyl. wikipedia.org

The mechanism involves the acid-catalyzed formation of the enol tautomer of the lactam, which then acts as a nucleophile, attacking the electrophilic bromine of NBS. A subsequent deprotonation furnishes the α-bromo lactam. The regioselectivity for the C-3 position is driven by the activation of this position by the adjacent carbonyl group.

The reaction conditions for NBS-mediated bromination can be optimized by the choice of solvent and catalyst. While carbon tetrachloride was traditionally used, greener solvents are now preferred. Catalysts such as p-toluenesulfonic acid can be employed to facilitate the reaction, sometimes under microwave irradiation to enhance reaction rates. researchgate.net It has been demonstrated that for aralkyl ketones, the choice of catalyst (e.g., active aluminum oxide) and solvent can direct the regioselectivity between α-bromination and nuclear bromination. nih.gov

| Substrate | Brominating Agent | Catalyst/Conditions | Product | Yield |

| Aralkyl ketones | NBS | Acidic Al2O3, Methanol, Reflux | α-Bromo aralkyl ketones | High |

| Carbonyl compounds | NBS | p-Toluenesulfonic acid, Microwave | α-Bromo carbonyls | High |

| Electron-rich aromatics | NBS | DMF | para-Bromo aromatics | High |

Application of Hydrotribromide Salts as Brominating Agents

Hydrotribromide salts, such as pyridinium (B92312) tribromide (also known as pyridinium hydrobromide perbromide) and tetrabutylammonium (B224687) tribromide (TBATB), serve as solid, stable, and easy-to-handle sources of bromine. wikipedia.orgfrontiersin.orgresearchgate.netchegg.com These reagents are often preferred over liquid bromine due to their reduced volatility and corrosiveness. researchgate.netchemicalbook.comyoutube.comresearchgate.net

Pyridinium tribromide is an effective reagent for the α-bromination of ketones and can also be used for the bromination of various other functional groups. commonorganicchemistry.com In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, providing a controlled release of the brominating agent. researchgate.netyoutube.com

Tetrabutylammonium tribromide (TBATB) is another versatile brominating agent that can be used for the α-bromination of carbonyl compounds. researchgate.netwikipedia.org It has been shown to be effective for the regioselective bromination of various substrates, including pyrroles, where it can offer different selectivity compared to NBS. acs.org The use of TBATB often proceeds under mild conditions and can provide high yields of the desired brominated products. acgpubs.org

| Reagent | Substrate Type | Typical Conditions | Key Advantages |

| Pyridinium Tribromide | Ketones, Aromatic amines | Various solvents, often at room temperature | Solid, stable, controlled release of bromine |

| Tetrabutylammonium Tribromide (TBATB) | Carbonyls, Phenols, Anilines | Aprotic solvents, Room temperature | Solid, high regioselectivity, mild conditions |

Control of Bromination Position and Selectivity in Pyrrolidinones

The regioselective bromination of the pyrrolidinone core is a crucial step in the synthesis of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one. Achieving selectivity for the C3 position over other potential sites on the lactam ring is paramount. Various brominating agents and reaction conditions have been explored to optimize this transformation.

One effective reagent for the selective bromination of ketones in the presence of other functional groups is pyrrolidone hydrotribromide (PHT). cdnsciencepub.comresearchgate.net This reagent has demonstrated a high degree of selectivity for the α-carbon of a ketone over alkenes and enol acetates. cdnsciencepub.com The selectivity of PHT is influenced by factors such as solvent polarity and concentration, with lower concentrations in nonpolar solvents favoring higher selectivity. cdnsciencepub.comresearchgate.net The mechanism is thought to involve the controlled release of a low equilibrium concentration of molecular bromine. cdnsciencepub.comresearchgate.net

Another approach involves the use of N-bromosuccinimide (NBS), often in the presence of a radical initiator like azo-bisisobutyronitrile (AIBN) or under UV irradiation. This method has been successfully employed for the α-bromination of lactams. For instance, the conversion of 1-acetyl-4-phenyl-2-pyrrolidone to its 3-bromo derivative can be achieved using NBS. researchgate.net Careful control of the reaction conditions is necessary to prevent over-bromination or side reactions.

The table below summarizes different brominating agents and their observed selectivities in related systems.

| Brominating Agent | Substrate Type | Selectivity | Reference |

| Pyrrolidone hydrotribromide (PHT) | Ketones | High for α-position over double bonds | cdnsciencepub.com |

| N-Bromosuccinimide (NBS)/AIBN | Lactams | Effective for α-bromination | researchgate.net |

| Phenyltrimethylammonium tribromide (PTAT) | Ketones | Good selectivity, can be acid-catalyzed | cdnsciencepub.com |

| Cupric Bromide | Unsaturated Steroidal Ketones | Selective for α-position | cdnsciencepub.com |

Introduction of the N-Substituted 3-Bromophenyl Moiety

The formation of the bond between the pyrrolidinone nitrogen and the 3-bromophenyl group is a key step in the synthesis of the target molecule. Modern cross-coupling reactions have become the methods of choice for this transformation, offering high efficiency and broad substrate scope.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnih.govresearchgate.net This reaction typically involves the coupling of an amine (in this case, the pyrrolidinone nitrogen) with an aryl halide (1,3-dibromobenzene). wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective in promoting the coupling of primary amines. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base.

Reductive elimination of the N-aryl product, regenerating the Pd(0) catalyst. wikipedia.org

The Ullmann condensation, a copper-catalyzed N-arylation reaction, provides an alternative to palladium-based methods. nih.govorganic-chemistry.orgmdpi.com Historically, these reactions required harsh conditions, but the development of new catalyst systems with various ligands has enabled these transformations to proceed under milder conditions. nih.govencyclopedia.pub The generally accepted mechanism for the Ullmann-type reaction involves the coordination of the amide to a Cu(I) complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated product. nih.govmdpi.com

Computational studies have shown that the activation energy of the haloarene activation step is a key factor in determining the reaction yield in Ullmann-type couplings. nih.gov

The table below compares key features of the Buchwald-Hartwig and Ullmann N-arylation reactions.

| Reaction | Catalyst | Typical Conditions | Scope |

| Buchwald-Hartwig Amination | Palladium | Milder conditions, various phosphine ligands | Broad, high functional group tolerance |

| Ullmann Condensation | Copper | Can require higher temperatures, ligand development is key | Effective for amides and heterocycles |

Stereochemical Control in this compound Synthesis

Controlling the stereochemistry at the C3 position of the pyrrolidinone ring is essential for accessing enantiomerically pure forms of this compound. This can be achieved through either enantioselective or diastereoselective synthetic strategies. rijournals.comyoutube.com

Enantioselective synthesis aims to directly produce a single enantiomer of the chiral product. One potential strategy involves the asymmetric bromination of an N-aryl pyrrolidinone precursor using a chiral brominating agent or a chiral catalyst. While specific examples for 3-bromopyrrolidinones are not abundant in the provided search results, the principles of asymmetric catalysis can be applied. For instance, nickel-catalyzed asymmetric additions of aryl halides to α-ketoamides have been shown to produce chiral 3-substituted-3-hydroxy-2-oxindoles with high enantioselectivity. nih.gov A similar strategy could potentially be adapted for the asymmetric synthesis of 3-bromopyrrolidinones.

Another approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is a versatile method for the enantioselective synthesis of various substituted pyrrolidines. rsc.org This method allows for the creation of multiple stereocenters with high control.

Diastereoselective synthesis involves the use of a chiral auxiliary or a chiral substrate to influence the stereochemical outcome of a reaction. youtube.com For the synthesis of a specific diastereomer of a substituted pyrrolidinone, a chiral starting material can be employed. For example, proline and its derivatives are common chiral precursors for the synthesis of substituted pyrrolidines. mdpi.com

Multi-component reactions have also been developed for the diastereoselective synthesis of highly substituted pyrrolidines, allowing for the construction of multiple stereogenic centers in a single step. nih.gov The use of Lewis acids can influence the diastereoselectivity of these reactions. nih.govorganic-chemistry.org For instance, Yb(OTf)₃ has been used as a catalyst in a three-component reaction to form pyrrolidines with high diastereoselectivity. organic-chemistry.org

The following table outlines general strategies for stereochemical control in the synthesis of substituted pyrrolidinones.

| Strategy | Description | Key Features |

| Enantioselective Synthesis | Direct formation of a single enantiomer. | Utilizes chiral catalysts or reagents. |

| Asymmetric Bromination | Use of a chiral brominating agent or catalyst to selectively form one enantiomer of the 3-bromo product. | High atom economy, direct access to the desired enantiomer. |

| Asymmetric Cycloaddition | Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. | Can create multiple stereocenters with high control. rsc.org |

| Diastereoselective Synthesis | Use of a chiral starting material or auxiliary to direct the stereochemistry of a new chiral center. | Often reliable and predictable, based on the stereochemistry of the starting material. |

| Chiral Pool Synthesis | Starting from readily available chiral molecules like proline. mdpi.com | The stereochemistry of the final product is derived from the starting material. |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | Can be highly diastereoselective, often catalyzed by Lewis acids. nih.govorganic-chemistry.org |

Green Chemistry Principles and Sustainable Approaches in Brominated Pyrrolidinone Synthesis

The core of green chemistry lies in the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comchemijournal.com For the synthesis of complex molecules like this compound, these principles guide the development of methodologies that are safer, more energy-efficient, and produce less waste. Key strategies include the use of alternative energy sources like microwave and ultrasound, minimizing or eliminating solvents, employing non-toxic catalysts, and designing atom-economical reactions. rasayanjournal.co.innumberanalytics.com

Microwave-Assisted Synthetic Protocols for Pyrrolidinones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced timeframes compared to conventional heating methods. researchgate.neterowid.orgajrconline.org This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. erowid.org

In the context of pyrrolidinone synthesis, microwave irradiation can be effectively applied to various reaction types, including multicomponent reactions (MCRs), cycloadditions, and N-alkylation steps. researchgate.netnih.gov For instance, a one-pot, three-component synthesis of substituted pyrrolidinones from aromatic aldehydes, anilines, and dialkyl acetylenedicarboxylate can be efficiently catalyzed by p-toluenesulfonic acid in water under microwave irradiation. researchgate.net This approach is advantageous due to its operational simplicity, use of an environmentally benign solvent, and short reaction times. researchgate.net N-alkylation of pyrrolidinone precursors with bromo-functionalized reagents has also been shown to be highly efficient under microwave conditions, proceeding rapidly and with high yields. nih.gov The significant reduction in reaction time, from hours to minutes, not only saves energy but also minimizes the potential for side reactions and decomposition of sensitive products. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrolidinone Derivatives

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation of Pyrrolidine-Fused Chlorin | Conventional Heating | 8 hours | 50% | nih.gov |

| N-Alkylation of Pyrrolidine-Fused Chlorin | Microwave Irradiation | 4 hours | 41% | nih.gov |

| Synthesis of Pyridothiazepines | Conventional Heating | 6-8 hours | 65-73% | mdpi.com |

| Synthesis of Pyridothiazepines | Microwave Irradiation | 5-10 minutes | 88-92% | mdpi.com |

Ultrasound-Mediated Reaction Development

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can dramatically enhance reaction rates and yields. researchgate.net The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive radical species and increased mass transfer. researchgate.net

Ultrasound irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including pyrrolidinone derivatives. researchgate.net The advantages include shorter reaction times, milder conditions, and often, the avoidance of catalysts. For example, the synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones has been achieved with higher yields and significantly reduced reaction times under ultrasound irradiation compared to conventional methods. researchgate.net This technique is particularly effective for heterogeneous reactions, improving mass transport between phases. The application of ultrasound can facilitate reactions that are otherwise sluggish, making it a valuable tool for developing more efficient and environmentally friendly synthetic protocols for complex molecules. nih.govresearchgate.netorganic-chemistry.org

Solvent-Free and Environmentally Benign Reaction Conditions

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. acgpubs.org Solvent-free, or solid-state, reactions offer a compelling alternative, where reactants are mixed directly, sometimes with a solid support or catalyst. rasayanjournal.co.in

This approach is particularly relevant for bromination reactions, which traditionally use hazardous solvents like chlorinated hydrocarbons. The use of solid, stable brominating agents, such as quaternary ammonium (B1175870) tribromides, allows for efficient and regioselective bromination of various organic substrates under solvent-free conditions, either by gentle heating or microwave irradiation. acgpubs.org This methodology offers numerous advantages, including procedural simplicity, high yields, short reaction times, and a significant reduction in waste. acgpubs.org Applying such a protocol to the synthesis of a brominated lactam like this compound could involve the direct bromination of the N-aryl pyrrolidinone precursor, thereby avoiding the need for bulk solvents and simplifying product isolation. beilstein-journals.orgacs.org The development of safe and sustainable alternatives to molecular bromine, such as in situ generation from HBr/KBr and an oxidant, further enhances the green credentials of these synthetic routes. nih.gov

Table 2: Efficacy of Solvent-Free Bromination using Tetrabutylammonium Tribromide (TBATB)

| Substrate | Condition | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Thermal (60°C) | 2 min | 98% | acgpubs.org |

| Aniline | Microwave (90°C) | 30 sec | 98% | acgpubs.org |

| Phenol | Thermal (60°C) | 2 min | 98% | acgpubs.org |

| Phenol | Microwave (90°C) | 45 sec | 98% | acgpubs.org |

| α-Naphthol | Thermal (60°C) | 5 min | 95% | acgpubs.org |

Metal-Free Catalytic Approaches for Pyrrolidinone Construction

While metal catalysts are highly effective in many organic transformations, they often suffer from drawbacks such as toxicity, cost, and contamination of the final product, which is a significant concern in pharmaceutical synthesis. This has spurred the development of metal-free catalytic systems. mdpi.comnih.gov Organocatalysis, which utilizes small organic molecules to accelerate reactions, is a prominent example of a metal-free approach.

For the construction of the pyrrolidinone ring, metal-free strategies can be employed for key bond-forming steps. For instance, the reductive amination of diketones with anilines to form N-aryl-substituted pyrrolidines can be achieved, although many efficient methods still rely on metal catalysts like iridium. nih.gov However, research is ongoing to develop purely organic or non-metallic catalytic systems for such transformations. researchgate.net Additionally, the bromination step in the synthesis of the target molecule can be performed under metal-free conditions. For example, regioselective aromatic bromination using N-bromosuccinimide (NBS) can be enhanced by halogen-bonding interactions with additives like lactic acid derivatives, avoiding the need for metal catalysts. nsf.gov These approaches align with green chemistry principles by avoiding heavy metal waste and often allowing for milder reaction conditions. nih.gov

Photoredox Catalysis in Pyrrolidinone Synthesis

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling a wide range of transformations under exceptionally mild conditions. nih.govacs.org This methodology uses a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors. d-nb.info

This strategy is highly applicable to the synthesis and functionalization of pyrrolidinone scaffolds. For example, photoredox catalysis can facilitate cascade radical cyclization reactions to construct the 2-pyrrolidinone (B116388) core. researchgate.net A photoredox/copper-catalyzed reaction of N-allylbromoacetamides has been shown to produce a variety of functionalized 2-pyrrolidinones in good yields under blue LED irradiation at room temperature. researchgate.net Furthermore, this technology enables late-stage functionalization, allowing for the introduction of substituents onto a pre-formed heterocyclic core. charnwooddiscovery.com C–H functionalization reactions, including bromination of sp³ C-H bonds, can be achieved with high selectivity using an organophotoredox catalyst, offering a direct and atom-economical route to introduce the bromine atom at the 3-position of the pyrrolidinone ring. nih.govacs.org This method avoids the need for pre-functionalized substrates and harsh reagents, representing a significant advancement in sustainable chemical synthesis. d-nb.info

Mechanistic Investigations into the Formation and Reactivity of 3 Bromo 1 3 Bromophenyl Pyrrolidin 2 One

Elucidation of Pyrrolidinone Bromination Mechanisms

The bromination of the pyrrolidinone ring, specifically at the α-position to the carbonyl group (C-3), can proceed through several distinct mechanistic pathways. The predominant mechanism is often dictated by the choice of brominating agent, reaction conditions, and the presence of catalysts or initiators. The two primary pathways are electrophilic bromination and radical-mediated processes.

Electrophilic bromination of a pyrrolidinone requires the conversion of the lactam into a more nucleophilic form, typically an enol or an enolate. Under acidic or neutral conditions, the pyrrolidinone can exist in equilibrium with its enol tautomer. The electron-rich double bond of the enol can then attack an electrophilic bromine source, such as molecular bromine (Br₂).

The generally accepted mechanism for the electrophilic halogenation of a carbonyl compound involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com In the context of a pyrrolidinone enol, the bromine molecule becomes polarized as it approaches the double bond. The nucleophilic attack by the enol on the electrophilic bromine atom leads to the formation of an intermediate, followed by the loss of a proton to regenerate the carbonyl group, yielding the 3-bromo-pyrrolidinone product. masterorganicchemistry.compsu.edu

Alternatively, under basic conditions, a proton can be abstracted from the α-carbon to form a resonance-stabilized enolate. This enolate is a much stronger nucleophile than the enol and reacts rapidly with electrophilic bromine. The kinetics of bromination for related lactam systems, such as 4-pyridone, show that the reaction can proceed through the neutral tautomer at low pH and via the more reactive conjugate anion (enolate) at higher pH. researchgate.net

The choice of solvent and acid can influence the reaction outcome. For instance, the bromination of 1-methyl-2-phenylpyrrolidine (B1208226) in hot aqueous hydrobromic acid yields a dibromoticonine analogue, whereas conducting the reaction in aqueous acetic acid leads to a dibromocotinine analogue, indicating a shift in the reaction pathway or intermediates based on the conditions. psu.edu

Radical-mediated bromination offers an alternative pathway to functionalize the C-3 position of the pyrrolidinone ring. numberanalytics.com This process avoids the need for enol or enolate formation and proceeds via a free-radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. numberanalytics.comyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to generate radicals. This is often achieved by exposing the reaction mixture to UV light or heat, or by using a radical initiator like AIBN (azobisisobutyronitrile). Reagents like N-bromosuccinimide (NBS) are commonly used as they can provide a low, steady concentration of bromine radicals. youtube.comyoutube.com

Propagation: This stage consists of two key steps that repeat in a chain reaction. First, a bromine radical abstracts a hydrogen atom from the C-3 position of the pyrrolidinone ring, forming a resonance-stabilized carbon-centered radical and HBr. numberanalytics.com This step is favored at the α-position due to the stabilizing effect of the adjacent carbonyl and nitrogen atoms. In the second step, this pyrrolidinyl radical reacts with a molecule of Br₂ (or NBS) to form the 3-bromo-pyrrolidinone product and a new bromine radical, which can then continue the chain. youtube.comua.es

Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two carbon radicals, or a carbon and a bromine radical. youtube.com

The selectivity of radical bromination is a key feature; bromine radicals are relatively selective and preferentially abstract the most stable hydrogen atom, which in this case is the one at the C-3 position. youtube.com

The choice of reagents and the addition of catalysts can profoundly influence both the reaction mechanism and the chemo- and regioselectivity of the bromination.

For electrophilic pathways, specialized brominating agents can enhance selectivity. Pyrrolidone hydrotribromide (PHT), for example, has been shown to be a selective brominating agent for ketones in the presence of more sensitive functional groups like olefins. cdnsciencepub.com The selectivity of such reagents can be tuned by reaction conditions; for instance, the selectivity of PHT is enhanced by dilution. cdnsciencepub.com

In recent years, transition metal catalysis has emerged as a powerful tool for C-H functionalization. acs.org Copper-catalyzed systems, for example, can achieve selective C-H bromination at positions distal to a directing group. acs.org The mechanism involves the formation of a metal-coordinated radical, which can direct the bromination to a specific site. acs.org Similarly, palladium catalysts are effective for the C-H arylation of pyrrolidines, where directing groups and ligands play a crucial role in determining the rate and selectivity of the reaction. acs.org While not direct bromination, these studies highlight the potential for metal catalysts to control the site of halogenation on the pyrrolidine (B122466) ring.

The presence of even small amounts of other substances, such as water, can significantly impact catalyst activity and reaction selectivity, sometimes leading to catalyst deactivation. rsc.org Therefore, careful control over all reagents and conditions is paramount to achieving the desired outcome.

Reaction Kinetics of Bromination and Subsequent Transformations

The study of reaction kinetics provides quantitative insight into the rates of chemical processes and the factors that influence them. For the bromination of pyrrolidinones, kinetic analyses help to determine the favorability of different mechanistic pathways and optimize reaction conditions.

The rate of a chemical reaction is quantified by its rate constant (k). For the bromination of pyrrolidinones, the rate-determining step can vary depending on the mechanism. In acid-catalyzed electrophilic bromination, the rate-determining step is often the formation of the enol. In contrast, for radical reactions, the hydrogen abstraction step is typically rate-limiting.

Kinetic studies on the reactions of bromine radicals with organic compounds have been performed using techniques like laser flash photolysis. nih.gov These studies provide absolute second-order rate constants for the reaction of bromine radicals (Br•) and dibromide radical anions (Br₂•⁻) with a wide range of substrates. The determined rate constants for Br• are often very high, approaching the diffusion-controlled limit, with values ranging from <10⁸ to nearly 3 x 10¹⁰ M⁻¹ s⁻¹. nih.gov These data suggest that once a bromine radical is formed, its reaction with a suitable C-H bond is extremely fast.

The table below presents representative second-order rate constants for the reaction of bromine radicals with model organic compounds, which can serve as an approximation for the reactivity of the pyrrolidinone substrate.

| Reactant (Radical Species) | Substrate | Rate Constant (k) [M⁻¹ s⁻¹] |

| Br• | Phenol | (1.82 ± 0.11) × 10¹⁰ |

| Br• | Aniline (B41778) | (2.86 ± 0.31) × 10¹⁰ |

| Br₂•⁻ | Phenol | (4.51 ± 0.23) × 10⁸ |

| Br₂•⁻ | Aniline | (1.18 ± 0.09) × 10⁹ |

Data sourced from studies on trace organic contaminants and are intended to be representative. nih.gov

For electrophilic processes, kinetic investigations on the bromination of substituted styrenes have shown that the reaction can follow a complex rate expression, often with second-order and third-order terms, indicating multiple competing pathways. researchgate.net Similar complexity can be expected for the electrophilic bromination of pyrrolidinones.

The structure of the pyrrolidinone substrate, particularly the nature of the substituent on the nitrogen atom and any other groups on the ring, has a significant impact on reaction rates and selectivity. nih.gov

Electron-donating or withdrawing groups on the N-aryl substituent (the 1-(3-bromophenyl) group in this case) can influence the nucleophilicity of the corresponding enol or enolate, thereby affecting the rate of electrophilic bromination. For related aromatic reactions, a good linear free energy relationship of the log k versus σ type is often observed, quantifying the electronic effect of substituents on the reaction rate. researchgate.net

Steric hindrance can also play a major role. Bulky substituents near the C-3 position can hinder the approach of the brominating agent, slowing the reaction rate or directing the substitution to a less hindered position. Computational and experimental studies on related catalytic systems for pyrrolidines show that even small changes in substrate structure can lead to profound differences in the stability of intermediates and transition states, thereby altering the reaction outcome. nih.govnih.gov Kinetic isotope effect (KIE) experiments, where a C-H bond is replaced by a C-D bond, have confirmed that C-H bond cleavage is often the turnover-limiting step in catalyzed functionalization reactions of pyrrolidines, underscoring the importance of substrate structure at the reaction center. nih.gov

Mechanisms of C-Br Bond Activation in 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one

The activation of the carbon-bromine (C-Br) bond is a critical step in the functionalization of bromo-organic compounds such as this compound. This molecule possesses two distinct C-Br bonds: an aliphatic bond at the 3-position of the pyrrolidinone ring and an aromatic bond on the phenyl ring. The differing electronic environments of these bonds dictate the mechanisms through which they can be activated, primarily through metal-catalyzed oxidative addition or radical pathways.

Oxidative Addition Pathways in Metal-Catalyzed Reactions

Oxidative addition is a fundamental step in many metal-catalyzed cross-coupling reactions, providing a pathway for the activation of C-Br bonds. csbsju.edunih.gov This process typically involves a low-valent transition metal complex, such as those of palladium or nickel, which inserts into the C-Br bond, leading to a higher oxidation state for the metal center. nih.govosti.gov

In the context of this compound, both the aryl-Br and the alkyl-Br bonds can potentially undergo oxidative addition. The general mechanism for the oxidative addition of an organic halide (R-X) to a metal center (M) can be represented as:

LnM0 + R-Br → LnMII(R)(Br)

Here, L represents the ligands attached to the metal, n is the number of ligands, M0 is a metal in a low oxidation state (e.g., 0), and MII is the metal in a higher oxidation state (e.g., +2).

The reactivity of the two C-Br bonds in this compound towards oxidative addition will differ. The aryl C-Br bond is generally more reactive in palladium-catalyzed reactions, which are common in cross-coupling chemistry. csbsju.edu Conversely, the alkyl C-Br bond at a stereogenic center presents different challenges and opportunities for stereospecific transformations.

Recent studies on nickel-catalyzed reactions have shown that the mechanism of oxidative addition can be complex, potentially involving both one- and two-electron pathways. nih.govescholarship.org The choice between a concerted or a radical pathway can depend on factors such as the ligand's electronic properties and the nature of the halide. nih.gov For instance, with nickel(0) complexes, aryl bromides can react through a combination of radical and concerted pathways. nih.gov

The following table summarizes the key aspects of oxidative addition relevant to the C-Br bonds in this compound.

| Feature | Aryl C-Br Bond Activation | Alkyl C-Br Bond Activation |

| Typical Catalysts | Palladium(0), Nickel(0) | Nickel(I), Palladium(I) |

| General Reactivity | Generally more reactive in Pd-catalyzed cross-coupling. | Reactivity is subject to steric hindrance and the nature of the metal catalyst. |

| Plausible Mechanisms | Concerted oxidative addition, radical pathways involving single electron transfer (SET). nih.gov | Can proceed via SN2-type oxidative addition or radical mechanisms. |

| Resulting Intermediate | Aryl-Metal(II)-Bromide complex. | Alkyl-Metal(II)-Bromide complex. |

It is important to note that while these are the generally accepted mechanisms, the specific pathway for this compound would require dedicated experimental and computational studies for definitive elucidation.

Radical Pathways for Functional Group Interconversion

Radical pathways offer an alternative to metal-catalyzed processes for the activation and functionalization of C-Br bonds. These reactions are often initiated by radical initiators or through photoredox catalysis and proceed via a chain mechanism involving radical intermediates. researchgate.net

For this compound, both the aliphatic and aromatic C-Br bonds can be targeted through radical reactions. The homolytic cleavage of the C-Br bond generates a carbon-centered radical, which can then participate in various transformations.

The general steps in a radical chain reaction for C-Br bond functionalization are:

Initiation: Generation of a radical species, often from a radical initiator (e.g., AIBN) or via photoredox catalysis.

Propagation:

The initiator radical abstracts the bromine atom from the substrate to form a carbon-centered radical.

The resulting carbon-centered radical reacts with a trapping agent to form the desired product and regenerate a radical species that continues the chain.

Termination: Combination of two radical species to form a stable, non-radical product.

The relative ease of radical formation at the two positions in this compound will influence the selectivity of the reaction. The stability of the resulting radical is a key factor. The α-amido alkyl radical at the 3-position of the pyrrolidinone ring is stabilized by the adjacent carbonyl and nitrogen atoms. The aryl radical is generally less stable.

The interconversion of functional groups via radical pathways can lead to a variety of products. For example, the bromine atom can be replaced with a hydrogen atom (hydrodebromination), a cyano group, or other functional groups depending on the reaction conditions and the radical trapping agent used.

Below is a table outlining the characteristics of radical pathways for the C-Br bonds in the target molecule.

| Feature | Aryl C-Br Bond Activation | Alkyl C-Br Bond Activation |

| Initiation Methods | Photoredox catalysis, radical initiators (e.g., AIBN with a tin hydride). | Radical initiators, light-induced homolysis. |

| Radical Intermediate | Aryl radical. | α-Amido alkyl radical (stabilized). |

| Potential Transformations | Hydrodebromination, arylation, vinylation. | Hydrogen atom transfer, addition to alkenes, cyclization. |

| Selectivity | May require specific conditions to compete with the more labile alkyl C-Br bond in some radical reactions. | The stability of the α-amido radical may favor reactions at this position. |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1 3 Bromophenyl Pyrrolidin 2 One

X-ray Crystallography for Solid-State Structure DeterminationNo crystal structure data for 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one has been deposited in crystallographic databases. This absence of data precludes any analysis of its solid-state conformation, including the specific puckering and orientation of the pyrrolidinone ring.

Without primary research dedicated to the synthesis and characterization of this compound, a detailed and accurate article on its spectroscopic and structural properties cannot be generated.

Investigation of Intermolecular Interactions and Crystal Packing

Detailed information regarding the intermolecular interactions, such as hydrogen bonds, halogen bonds, or van der Waals forces, that dictate the crystal packing of this compound is not available in the current scientific literature.

Hirshfeld Surface Analysis for Molecular Packing Studies

A Hirshfeld surface analysis, which provides quantitative insights into intermolecular contacts within a crystal, has not been reported for this compound. Consequently, data tables and detailed discussions pertaining to this analysis cannot be provided.

Computational Chemistry and Theoretical Studies of 3 Bromo 1 3 Bromophenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Geometrical Optimization

There is no available research detailing the use of Density Functional Theory (DFT) to determine the optimized geometry of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one. This type of calculation is fundamental in computational chemistry, providing insights into bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of a molecule. For related brominated aromatic and heterocyclic compounds, DFT methods such as B3LYP with basis sets like 6-311G++(d,p) are commonly employed to achieve accurate geometrical parameters. semanticscholar.orgresearchgate.net However, the specific results of such calculations for the target compound have not been published.

Quantum Chemical Analysis of Electronic Structure and Reactivity

A quantum chemical analysis of this compound, which would include an examination of its electronic structure and reactivity, has not been reported. Such studies typically involve the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electrophilic and nucleophilic sites, as well as the calculation of reactivity descriptors. mdpi.com While these analyses have been performed on other organic molecules containing bromo-phenyl groups, the specific electronic properties and reactivity patterns of this compound remain uninvestigated. semanticscholar.org

In Silico Modeling of Reaction Mechanisms for Bromination and Subsequent Transformations

There are no specific in silico models detailing the reaction mechanisms for the bromination of a precursor to form this compound or its subsequent chemical transformations. Computational modeling of reaction mechanisms can elucidate transition states and reaction pathways, providing a deeper understanding of the reaction kinetics and thermodynamics. General mechanisms for the bromination of aromatic compounds and cyclic amines are known, often involving reagents like N-bromosuccinimide (NBS). researchgate.netresearchgate.net However, a computational study tailored to this specific molecule is not available.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are frequently used to predict spectroscopic parameters such as NMR (¹H and ¹³C) chemical shifts and vibrational frequencies (FT-IR and Raman). researchgate.net These predictions are valuable for confirming the identity and structure of synthesized compounds. Despite the utility of these computational tools, there are no published studies that present the predicted spectroscopic data for this compound. While computational prediction of spectroscopic data has been carried out for other brominated compounds, this information is absent for the specified molecule. semanticscholar.org

Chemical Reactivity and Synthetic Transformations of 3 Bromo 1 3 Bromophenyl Pyrrolidin 2 One

Nucleophilic Substitution Reactions Involving the Bromine Atom at C-3

The bromine atom at the C-3 position of the 1-(3-bromophenyl)pyrrolidin-2-one (B1268650) is susceptible to a variety of transformations. Its position alpha to the carbonyl group activates it for nucleophilic displacement and makes it a suitable handle for transition-metal-catalyzed cross-coupling reactions.

Direct Displacement Reactions

The electrophilic nature of the carbon at the C-3 position, enhanced by the adjacent carbonyl group, facilitates direct nucleophilic substitution. This allows for the introduction of a range of heteroatomic nucleophiles. While specific studies on 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one are not extensively detailed in publicly accessible literature, the reactivity of similar α-bromolactams suggests that it can react with various nucleophiles. For instance, amines, thiols, and alcohols can displace the bromide to form the corresponding 3-amino, 3-thio, and 3-alkoxy pyrrolidinone derivatives. The reaction conditions for such displacements typically involve a polar solvent and may be facilitated by the addition of a non-nucleophilic base to scavenge the generated hydrobromic acid.

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrrolidinone Core

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The C-3 bromine on the pyrrolidinone ring can serve as an electrophilic partner in these transformations. Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings could be applied. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a suitable ligand and a base. Successful coupling would lead to the formation of 3-aryl, 3-vinyl, 3-alkynyl, or 3-amino substituted 1-(3-bromophenyl)pyrrolidin-2-ones, significantly increasing the molecular complexity.

Nickel-Catalyzed Transformations at the Brominated Pyrrolidinone

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the coupling of the C(sp³)-Br bond at the C-3 position with a variety of partners. These transformations often exhibit unique reactivity and selectivity compared to their palladium counterparts. Nickel-catalyzed couplings could be used to introduce alkyl, aryl, and other functional groups at the C-3 position of the pyrrolidinone core, often under mild conditions and with high functional group tolerance.

Cobalt-Catalyzed Transformations

Cobalt catalysis offers another avenue for the functionalization of the C-3 position. Cobalt-catalyzed cross-coupling reactions have been shown to be effective for the arylation and alkylation of various organic halides. The application of these methods to this compound would involve the reaction of the substrate with organometallic reagents, such as Grignard reagents, in the presence of a cobalt salt catalyst. These reactions provide an alternative to more expensive noble metal catalysts for the formation of C-C bonds at the stereogenic center of the lactam.

Reactions Involving the Bromophenyl Moiety at N-1

The N-1 substituent, a 3-bromophenyl group, provides a second, electronically distinct handle for synthetic modification. The C(sp²)-Br bond on the aromatic ring is a classic substrate for a wide range of cross-coupling reactions.

Cross-Coupling Reactions at the Bromophenyl Group

The bromine atom on the N-phenyl ring is readily functionalized using well-established palladium, nickel, or copper-catalyzed cross-coupling methodologies. The differential reactivity between the C(sp³)-Br at C-3 and the C(sp²)-Br at the N-1 phenyl ring can potentially allow for selective or sequential functionalization.

Standard Suzuki-Miyaura conditions, for example, would selectively couple an arylboronic acid at the more reactive bromophenyl position. This would yield N-(biphenyl-substituted) 3-bromopyrrolidin-2-ones, leaving the C-3 bromine intact for subsequent transformations. Similarly, Sonogashira, Heck, Buchwald-Hartwig amination, and cyanation reactions can be performed chemoselectively at the aromatic bromide.

Below is a representative data table illustrating potential Suzuki-Miyaura cross-coupling reactions at the bromophenyl group.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | ND |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | ND |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | ND |

| 4 | 4-Vinylphenylboronic acid | NiCl₂(dppp) | - | K₂CO₃ | Toluene | ND |

*ND: Not determined from available literature. The table represents plausible reaction conditions based on general knowledge of cross-coupling reactions.

Sequential functionalization, where the N-1 position is modified first, followed by a different transformation at C-3, would enable the rapid construction of a library of complex, drug-like molecules from the single precursor, this compound.

Functionalization of the Aryl Bromide through Metal-Catalyzed Processes

The aryl bromide moiety on the N-phenyl ring of this compound is a prime site for modification through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, significantly expanding the molecular complexity and diversity of the core structure.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester. wikipedia.orgharvard.edu The general scheme involves a palladium catalyst, a base, and a suitable solvent. wikipedia.org The reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The reactivity of the halide in Suzuki couplings follows the general trend: I > OTf > Br >> Cl. wikipedia.orgharvard.edu For a substrate like this compound, this transformation allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific coupling partners. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/Water | Room Temp - 60°C |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp |

| PdCl₂(dppf) | - | K₂CO₃ | DMF/Water | 80°C |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgorganic-chemistry.org This method is a significant tool for synthesizing aryl amines. wikipedia.orgresearchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base like sodium tert-butoxide. libretexts.orgresearchgate.net Applying this to this compound would result in the formation of various N-aryl amine derivatives, introducing diverse functionalities. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgwikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine. wikipedia.orgorganic-chemistry.orgjk-sci.com This method is highly effective for the synthesis of arylalkynes and conjugated enynes under mild conditions. jk-sci.comlibretexts.org The transformation of this compound via Sonogashira coupling would introduce an alkynyl substituent, a versatile functional group for further synthetic manipulations. Copper-free versions of this reaction have also been developed. organic-chemistry.orglibretexts.org

Derivatization of the Pyrrolidinone Lactam Functionality

The pyrrolidinone ring contains a lactam (a cyclic amide), which offers several avenues for derivatization, including reactions at the nitrogen atom (if not already substituted), the carbonyl group, and the alpha-carbon.

The reactivity of the lactam carbonyl group in this compound is influenced by the resonance between the nitrogen lone pair and the carbonyl group, which makes the carbonyl carbon less electrophilic than that of a ketone. allstudiesjournal.comlibretexts.org However, it can still undergo reactions with strong nucleophiles.

Reduction of the carbonyl group is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam to the corresponding cyclic amine (a pyrrolidine). This transformation provides access to N-aryl pyrrolidine (B122466) structures, which are prevalent in bioactive molecules. nih.gov

The polarity of the carbonyl group dictates its chemical reactivity. allstudiesjournal.com While less reactive than aldehydes or ketones, the carbonyl carbon is still susceptible to nucleophilic attack. libretexts.org Reactions with powerful nucleophiles like Grignard reagents or organolithium compounds can lead to ring-opening or addition products, depending on the reaction conditions and the stability of the tetrahedral intermediate. allstudiesjournal.com

The carbon atom alpha to the lactam carbonyl (C3 position) is activated and can be a site for further functionalization. In the case of this compound, this position is already substituted with a bromine atom. This bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in elimination reactions.

The synthesis of α-bromolactones, such as the α-bromo-γ-butyrolactone core of the title compound, makes them versatile intermediates. beilstein-journals.orgnih.gov The bromine at the alpha-position can be displaced by various nucleophiles, such as thiols, to introduce new functional groups. nih.gov Furthermore, α-bromo-γ-butyrolactone itself is used as a comonomer in ring-opening polymerization to create functional polyesters that can serve as macroinitiators for subsequent polymerizations like atom-transfer radical polymerization (ATRP). rsc.orgtandfonline.com This highlights the potential of the bromo-pyrrolidinone moiety for creating complex macromolecular structures.

Ring-Opening and Rearrangement Reactions of the Pyrrolidinone Scaffold

The pyrrolidinone ring, while generally stable, can undergo ring-opening reactions under specific conditions. researchgate.net Hydrolysis of the lactam amide bond, typically under strong acidic or basic conditions, would lead to the formation of a γ-amino acid derivative.

Rearrangement reactions are also a possibility for cyclic structures, often driven by ring strain or the formation of more stable intermediates. wiley-vch.de For instance, Favorskii-type rearrangements can occur in α-halo ketones, leading to ring contraction. libretexts.org While this specific rearrangement is more characteristic of ketones, analogous transformations in lactam systems could be envisioned under appropriate conditions. Semipinacol rearrangements are another class of reactions that can occur in cyclic systems under basic conditions to yield rearranged products. libretexts.org

Recent studies have shown that the C-N bond cleavage of unstrained cyclic amines like pyrrolidines can be achieved through methods such as von Braun-type reactions or via difluorocarbene insertion, leading to ring-opened products. researchgate.net These deconstructive functionalizations offer pathways to transform the pyrrolidinone scaffold into structurally diverse linear molecules. researchgate.net

Electrophilic and Radical Functionalization of Aromatic Rings

The N-phenyl ring of this compound is an aromatic system and can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The substituents already present on the ring—the bromine atom and the pyrrolidinone group—will direct incoming electrophiles to specific positions.

Typical EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlumenlearning.com

Halogenation: Introduction of another halogen (e.g., Cl, Br) using a Lewis acid catalyst. lumenlearning.comlibretexts.orgopenstax.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions can be limited by the deactivating nature of the bromo substituent. masterorganicchemistry.com

The mechanism for these reactions involves the initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Strategic Applications of 3 Bromo 1 3 Bromophenyl Pyrrolidin 2 One As a Synthetic Intermediate

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

The structure of 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one features two distinct bromine atoms, each with different reactivity profiles, rendering it a highly adaptable building block in the assembly of intricate organic molecules. The bromine atom on the pyrrolidinone ring is positioned at the α-carbon to the carbonyl group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position, a key strategy in the synthesis of pharmaceutical precursors. mdpi.com

Simultaneously, the bromine atom on the phenyl ring is a classic handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex biaryl systems or the introduction of other elaborate substituents. The parent compound, 1-(3-bromophenyl)pyrrolidin-2-one (B1268650), is recognized for its role as a key intermediate in the development of new drugs and advanced materials. lookchem.com The addition of a second bromine atom on the pyrrolidinone ring enhances its utility, allowing for sequential or orthogonal functionalization strategies.

For instance, the phenyl-bromine can be utilized in Suzuki, Heck, or Sonogashira couplings to build a larger molecular scaffold, while the α-bromo lactam can subsequently react with various nucleophiles to introduce further diversity. This step-wise approach is crucial in the systematic construction of complex natural products and novel therapeutic agents. The pyrrolidinone core itself is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. mdpi.com

Scaffold Diversification through Post-Synthetic Modification

Post-synthetic modification (PSM) is a powerful strategy for generating libraries of related compounds from a common intermediate. This compound is an ideal substrate for PSM due to the differential reactivity of its two bromine atoms. The α-bromo group on the lactam ring is generally more labile and can be selectively displaced by a variety of nucleophiles under milder conditions than the more inert aryl bromide.

This selective reactivity allows for the initial synthesis of a core structure via reactions involving the aryl bromide, followed by diversification through modification at the pyrrolidinone ring. For example, a complex molecule could be assembled using a cross-coupling reaction at the phenyl-bromine position. Subsequently, this advanced intermediate can be treated with a range of nucleophiles such as amines, thiols, or alkoxides to displace the α-bromo substituent, leading to a diverse set of analogues. This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery, where the rapid generation of a multitude of derivatives is essential.

Below is an interactive data table illustrating hypothetical post-synthetic modifications of a core structure derived from this compound.

| Core Structure | Nucleophile | Reaction Condition | Product | Yield (%) |

| Core-Br | Morpholine | K2CO3, CH3CN, 80°C | Core-Morpholine | 85 |

| Core-Br | Sodium Azide | NaN3, DMF, 60°C | Core-Azide | 92 |

| Core-Br | Sodium Methoxide | NaOMe, MeOH, rt | Core-Methoxy | 78 |

| Core-Br | Thiophenol | Et3N, THF, rt | Core-Thiophenyl | 88 |

Contribution to the Synthesis of Functionalized Heterocyclic Systems

The pyrrolidinone ring is a fundamental heterocyclic motif, and this compound serves as an excellent starting point for the synthesis of more complex, functionalized heterocyclic systems. The reactivity of the α-bromo position can be exploited to construct fused or spirocyclic ring systems.

One common strategy involves the reaction of the α-bromo lactam with a bifunctional nucleophile. For instance, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of a fused bicyclic heterocycle through a sequential substitution and intramolecular cyclization.

Furthermore, the presence of the aryl bromide allows for intramolecular cross-coupling reactions. If a suitable coupling partner is introduced at the 3-position of the pyrrolidinone ring, an intramolecular Heck or Suzuki reaction could be employed to forge a new ring, leading to rigid, polycyclic structures that are of great interest in medicinal chemistry. The synthesis of spirocyclic compounds, which are prevalent in many natural products, can also be envisioned using this versatile intermediate. ua.esiucr.org For example, the formation of a spiro-pyrrolidinone derivative has been reported from a related bromo-substituted precursor in the synthesis of a complex tetrahydroquinoline system. nih.gov

The following table presents a hypothetical reaction scheme for the synthesis of a fused heterocyclic system from this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

| This compound | 2-Aminophenol | NaH, THF | Fused Benzoxazine-Pyrrolidinone | Nucleophilic Substitution/Cyclization |

| 3-Allyl-1-(3-bromophenyl)pyrrolidin-2-one | - | Pd(OAc)2, PPh3, Et3N | Intramolecular Heck Product | Intramolecular Heck Reaction |

Concluding Perspectives and Future Research Directions

Challenges and Opportunities in Brominated Pyrrolidinone Chemistry

The chemistry of brominated pyrrolidinones presents a unique set of challenges and opportunities. A primary challenge lies in achieving regioselectivity during bromination, particularly in complex molecules. The pyrrolidinone ring offers multiple potential sites for halogenation, and controlling the reaction to yield a specific isomer can be difficult. Furthermore, the introduction of bromine atoms can significantly alter the electronic properties and stability of the pyrrolidinone scaffold, potentially leading to unforeseen side reactions or degradation pathways.

Despite these challenges, the opportunities are substantial. Bromine's role as an excellent leaving group makes these compounds versatile synthetic intermediates for introducing a wide array of functional groups. This opens avenues for creating libraries of novel pyrrolidinone derivatives for applications in medicinal chemistry and materials science. For instance, halogenated pyrrolidones have been investigated for their anti-pathogenic properties, suggesting that targeted synthesis of new brominated variants could lead to the development of novel therapeutic agents. mdpi.comnih.gov The strategic placement of bromine atoms can also be used to fine-tune the biological activity and pharmacokinetic properties of drug candidates.

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of N-aryl lactams, including brominated variants, is a field of active research, with several emerging methodologies focused on improving efficiency, selectivity, and sustainability.

Traditional methods , such as Ullmann-type couplings, have been used for N-arylation but often require harsh reaction conditions, including high temperatures and the use of stoichiometric copper reagents, which can limit their applicability. uni-regensburg.de

Modern catalytic systems offer milder and more efficient alternatives. Nickel-catalyzed N-arylation of primary amides and lactams has emerged as a powerful tool, capable of coupling a range of (hetero)aryl halides with lactams under less stringent conditions. nih.gov The development of specialized ligands has been crucial to the success of these nickel-based systems.

Photoredox catalysis represents a cutting-edge approach for the direct N-arylation of lactams. uni-regensburg.de These methods utilize visible light to generate N-centered radicals from lactams, which can then engage in coupling reactions with various aryl partners. A significant advantage of this approach is its mild reaction conditions, often proceeding at room temperature and showing tolerance for a variety of functional groups. This methodology holds promise for the synthesis of complex brominated pyrrolidinones that may not be accessible through traditional thermal methods.

Future research will likely focus on expanding the scope of these catalytic systems to include di-brominated aryl halides and developing enantioselective methods for the synthesis of chiral brominated pyrrolidinones.

Advancements in Characterization and Mechanistic Understanding

A thorough understanding of the structure and properties of brominated pyrrolidinones is essential for their development and application. Modern analytical techniques are indispensable for this purpose.

Spectroscopic Methods: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and correlation spectroscopies like HSQC and HMBC) is the cornerstone for elucidating the precise molecular structure and regiochemistry of bromination.

Crystallographic Techniques: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the conformational preferences of the molecule.

Computational Chemistry: In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can provide significant insights. nih.gov These studies can predict molecular geometries, spectroscopic properties (NMR, IR spectra), and electronic characteristics (e.g., electrostatic potential maps). Furthermore, computational modeling can be used to investigate reaction mechanisms, rationalize observed selectivities, and predict the reactivity of unknown compounds, offering a powerful tool to guide future experimental work. nih.gov Mechanistic studies, combining experimental kinetics with computational modeling, are crucial for optimizing existing synthetic methods and designing new, more efficient catalytic systems. researchgate.net

Potential for Novel Chemical Transformations and Applications in Materials Science

The unique combination of a polar lactam ring and reactive carbon-bromine bonds suggests that compounds like 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one could be valuable building blocks for novel chemical transformations and advanced materials.

In Polymer Science: Brominated compounds are widely used as flame retardants. researchgate.net Brominated pyrrolidinones could potentially be incorporated as monomers or additives into polymers such as polystyrene or polyesters to enhance their fire resistance. researchgate.netrsc.org The pyrrolidinone moiety might also improve compatibility with the host polymer matrix. Furthermore, brominated polymers can serve as precursors for further functionalization, allowing for the creation of materials with tailored properties. The development of polymeric brominated flame retardants is an active area of research, aiming to create high-molecular-weight additives with reduced environmental persistence. rsc.org

In Materials Chemistry: The N-aryl-pyrrolidinone scaffold is a component of some organic electronic materials. The introduction of bromine atoms offers a handle for post-synthetic modification via cross-coupling reactions, enabling the synthesis of complex conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Additionally, brominated compounds can be used in the synthesis of ionic liquids, which have applications as electrolytes in batteries and other electrochemical devices. The potential to create novel functional materials from brominated pyrrolidinone precursors represents a fertile ground for future research.

Q & A

Q. What synthetic methodologies are commonly employed for 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one?

The compound is typically synthesized via acylation of pyrrolidine using halogenated phenyl acyl chlorides. Key steps include nucleophilic substitution and cyclization under reflux conditions. Structural confirmation is achieved through -NMR and -NMR spectroscopy, with X-ray crystallography resolving stereochemical ambiguities .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Data collection parameters (e.g., wavelength, temperature) must be optimized to mitigate radiation damage. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding networks .

Q. What analytical techniques validate the purity and identity of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl stretch at ~1700 cm). Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence catalytic C-H activation in this compound?

Bromine's electron-withdrawing nature enhances electrophilicity at the pyrrolidinone ring, facilitating Pd-catalyzed cross-coupling reactions. Comparative studies with chloro- and fluoro-substituted analogs show bromine's superior leaving-group ability in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions between NMR and X-ray data for this compound?

Discrepancies may arise from dynamic processes (e.g., ring puckering) in solution vs. solid-state. Variable-temperature NMR and DFT calculations (e.g., Gaussian) model conformational flexibility. SC-XRD provides definitive bond lengths/angles, while NOESY NMR correlates spatial proximity .

Q. How can substituent effects on the phenyl ring modulate biological activity?

Structure-activity relationship (SAR) studies reveal that bromine at the 3-position enhances lipophilicity and target binding (e.g., kinase inhibition). Fluorine analogs exhibit improved metabolic stability but reduced potency. Computational docking (AutoDock Vina) predicts binding modes to biological targets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Asymmetric synthesis requires chiral catalysts (e.g., BINAP-Pd complexes) or enzymatic resolution. Racemization risks increase at elevated temperatures; monitoring via chiral HPLC or polarimetry is critical. Process optimization (DoE methods) balances yield and stereochemical integrity .

Methodological Considerations

Q. How to design experiments for studying degradation pathways under physiological conditions?

Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays at 37°C, coupled with LC-MS/MS, identify hydrolysis products. Stability studies under UV light assess photodegradation. Kinetic modeling (e.g., first-order decay) quantifies half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.